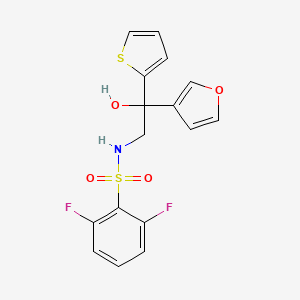
2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F2NO4S2 and its molecular weight is 385.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorinated benzene ring, a furan ring, and a thiophene ring. The sulfonamide moiety is particularly noteworthy due to its established biological activity in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's structure can be summarized as follows:
| Component | Structural Feature |
|---|---|
| Fluorinated Benzene | Enhances stability and hydrophobicity |
| Furan Ring | Facilitates interactions with biological systems |
| Thiophene Ring | Contributes to electronic properties |
| Sulfonamide Group | Mimics natural substrates for enzyme inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group allows the compound to mimic natural substrates, effectively inhibiting target enzymes involved in various metabolic pathways. Notably, the presence of fluorine atoms enhances the compound's binding affinity and stability.
Enzyme Inhibition
Studies have indicated that compounds with similar structures exhibit significant enzyme inhibition. For instance, the sulfonamide moiety can inhibit carbonic anhydrase and other critical enzymes in cancer metabolism. The furan and thiophene rings may enhance membrane permeability and protein interactions, contributing to the compound's overall efficacy.
Biological Activity
Preliminary studies suggest that this compound exhibits notable biological activities:
-
Anticancer Properties :
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- The compound's mechanism involves apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Potential applications in treating bacterial infections due to its ability to disrupt bacterial cell wall synthesis.
-
Anti-inflammatory Effects :
- The compound may modulate inflammatory pathways, reducing cytokine production in response to stimuli.
Case Studies
Several research studies have investigated the biological activity of related compounds to infer potential effects of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that similar sulfonamide compounds effectively inhibited carbonic anhydrase with IC50 values in the low micromolar range .
- This suggests that our compound may exhibit comparable inhibitory effects.
-
Cytotoxicity Assays :
- Research involving structurally related compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .
- These findings support the hypothesis that this compound may possess similar anticancer properties.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S2/c17-12-3-1-4-13(18)15(12)25(21,22)19-10-16(20,11-6-7-23-9-11)14-5-2-8-24-14/h1-9,19-20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFRKOWXMQBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














